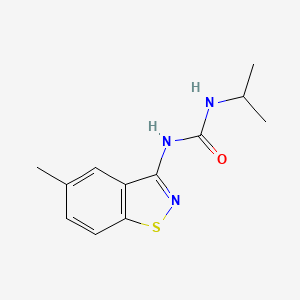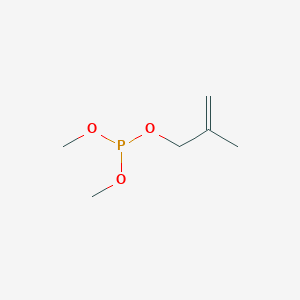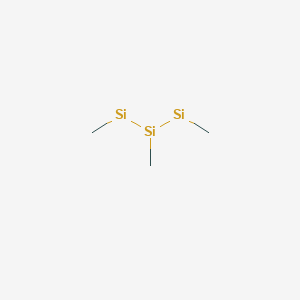
3-Decyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Decyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate is a chemical compound belonging to the naphthoquinone family Naphthoquinones are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Decyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate typically involves the acetylation of 3-Decyl-1,4-dioxo-1,4-dihydronaphthalen-2-ol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective formation of the acetate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
3-Decyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives.
Applications De Recherche Scientifique
3-Decyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Decyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor, participating in redox reactions that generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. Additionally, the compound can inhibit specific enzymes involved in cellular processes, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Dodecyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate
- 3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate
- 3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate
Uniqueness
3-Decyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate is unique due to its decyl side chain, which imparts distinct physicochemical properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
105438-07-1 |
|---|---|
Formule moléculaire |
C22H28O4 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
(3-decyl-1,4-dioxonaphthalen-2-yl) acetate |
InChI |
InChI=1S/C22H28O4/c1-3-4-5-6-7-8-9-10-15-19-20(24)17-13-11-12-14-18(17)21(25)22(19)26-16(2)23/h11-14H,3-10,15H2,1-2H3 |
Clé InChI |
VLEOPPXCEQRRMI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=C(C(=O)C2=CC=CC=C2C1=O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Aziridine-1-carbonyl)amino]ethyl acetate](/img/structure/B14343399.png)

![4-Hydroxybutyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14343403.png)
![N-[(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl]acetamide](/img/structure/B14343413.png)
![3-Methyl-3-{[(4-methylphenyl)methyl]sulfanyl}butanoic acid](/img/structure/B14343416.png)



![Benzene, [1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]-](/img/structure/B14343455.png)

![[(Cyclohex-2-en-1-ylidene)methyl]oxidanium](/img/structure/B14343465.png)


![2-[tert-Butyl(dimethyl)silyl]but-3-en-2-ol](/img/structure/B14343494.png)
